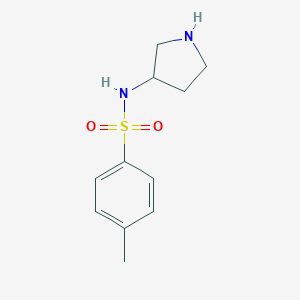
4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide compounds like 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide typically involves the reaction of sulfonyl chloride with an amine. For instance, Sarojini et al. (2012) described the synthesis of a related sulfonamide compound through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, highlighting the general approach for synthesizing these types of compounds (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is often elucidated using techniques such as X-ray diffraction (XRD). For example, Sarojini et al. conducted XRD to determine the crystal structure of a sulfonamide compound, providing insights into the molecular geometry and stability arising from hyper-conjugative interactions and charge delocalization (Sarojini et al., 2012). These techniques can similarly be applied to understand the structure of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide.
Chemical Reactions and Properties
The chemical reactivity of sulfonamide compounds, including 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, involves interactions and transformations that can be analyzed using various spectroscopic and computational methods. The study by Sarojini et al. utilized Density Functional Theory (DFT) to analyze the stability, charge distribution, and hyper conjugative interactions within a sulfonamide molecule, offering a model for understanding the chemical behavior of sulfonamide compounds (Sarojini et al., 2012).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystallinity, are crucial for their application and effectiveness in various domains. While specific data on 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide might not be readily available, the methodologies used in characterizing related compounds, including thermal analysis and solubility studies, provide a basis for assessing these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are fundamental to the application of sulfonamide compounds. Studies like those conducted by Sarojini et al. offer insights into the electronic structure, including HOMO-LUMO analysis, that play a significant role in determining the chemical properties of these molecules (Sarojini et al., 2012).
Scientific Research Applications
Molecular Structure Analysis
Studies on similar sulfonamide compounds, like N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, have focused on their molecular structure, revealing the conformational relationships between different rings and functional groups. These investigations provide insights into the intramolecular and intermolecular interactions that can influence the compound's reactivity and stability (Mohan Kumar et al., 2012).
Characterization and Computational Analysis
The sulfonamide compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized and characterized using various spectroscopic techniques. Computational studies, including Density Functional Theory (DFT), were employed to understand the molecular geometry, vibrational frequencies, and electronic properties, demonstrating the compound's potential for further theoretical and experimental research (K. Sarojini et al., 2012).
Interaction Studies
Research on the interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin has provided valuable insights into the potential therapeutic applications of these molecules. Spectroscopy and molecular modeling techniques were used to study the binding interactions, highlighting the role of hydrophobic and electrostatic forces in stabilizing the complex. This study is crucial for understanding the interaction dynamics of sulfonamide derivatives with biological targets (Samane Naeeminejad et al., 2017).
Synthesis and Complexation with Metal Ions
Synthesis and characterization of metal complexes with sulfonamide derivatives have been conducted to explore their potential in enhancing the biological and catalytic properties of these compounds. For instance, the synthesis of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide and its complexation with Zinc (II) and Copper (II) ions have been investigated, providing insights into the structural and electronic properties of these complexes (kingsley John Orie et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-pyrrolidin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-9-2-4-11(5-3-9)16(14,15)13-10-6-7-12-8-10/h2-5,10,12-13H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNKBVTUDHWNIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611456 |
Source


|
| Record name | 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |
CAS RN |
185057-53-8 |
Source


|
| Record name | 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

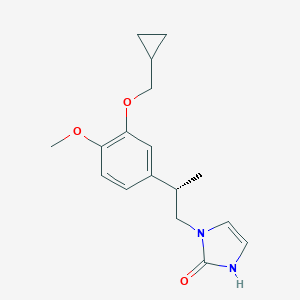
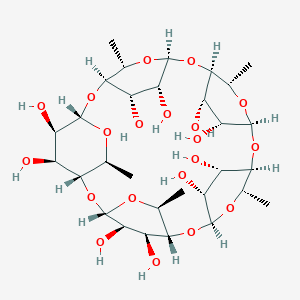
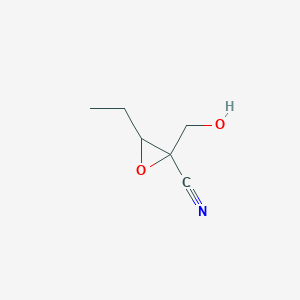
![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)

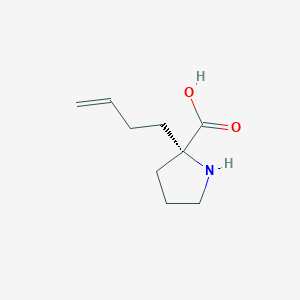
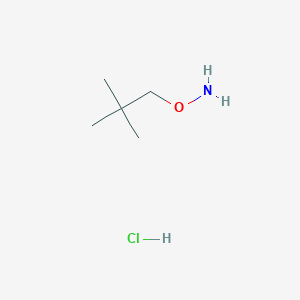
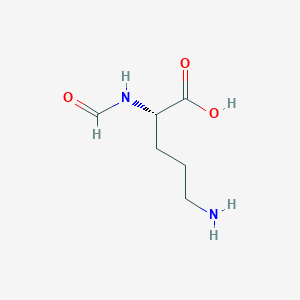
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)



![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)